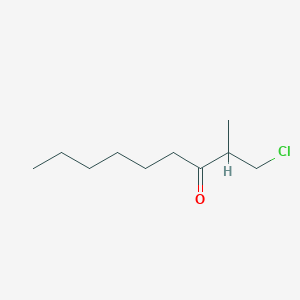
1-Chloro-2-methylnonan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-methylnonan-3-one is an organic compound characterized by a chloro group, a methyl group, and a ketone functional group attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylnonan-3-one can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonan-3-one using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-2-methylnonan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products:
Substitution: Formation of 2-methylnonan-3-ol or 2-methylnonan-3-amine.
Reduction: Formation of 1-chloro-2-methylnonan-3-ol.
Oxidation: Formation of 1-chloro-2-methylnonanoic acid.
科学的研究の応用
1-Chloro-2-methylnonan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-2-methylnonan-3-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation, influencing the compound’s reactivity and biological activity.
類似化合物との比較
- 1-Chloro-2-methylhexan-3-one
- 1-Chloro-2-methylheptan-3-one
- 1-Chloro-2-methyloctan-3-one
Comparison: 1-Chloro-2-methylnonan-3-one is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. Compared to shorter-chain analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
79691-83-1 |
|---|---|
分子式 |
C10H19ClO |
分子量 |
190.71 g/mol |
IUPAC名 |
1-chloro-2-methylnonan-3-one |
InChI |
InChI=1S/C10H19ClO/c1-3-4-5-6-7-10(12)9(2)8-11/h9H,3-8H2,1-2H3 |
InChIキー |
BQIYCBLUQSGNLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
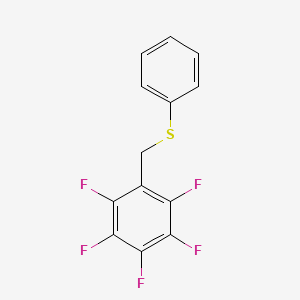
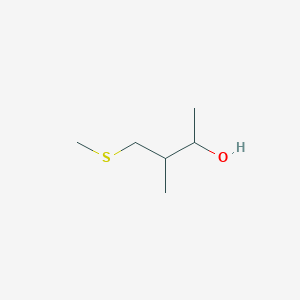
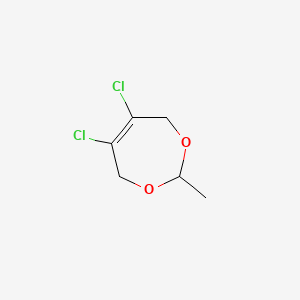

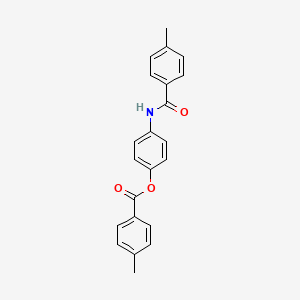
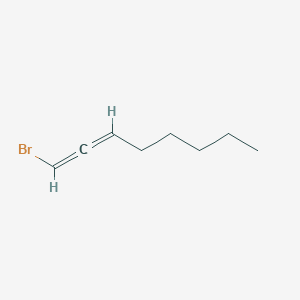
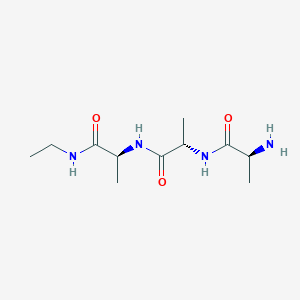
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
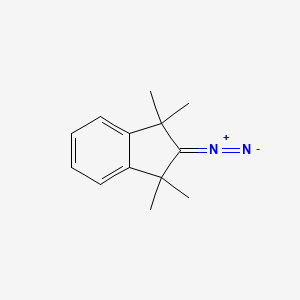
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)

